molecular formula C28H41HgN3O9 B570287 Procaine merethoxylline CAS No. 60064-28-0

Procaine merethoxylline

Cat. No.: B570287
CAS No.: 60064-28-0
M. Wt: 764.2 g/mol
InChI Key: XRCLWOYOVQUZLE-UHFFFAOYSA-M
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Description

Procaine merethoxylline is a hybrid pharmacological compound that combines the anesthetic properties of procaine with the potential therapeutic benefits of merethoxylline. This compound is currently under investigation and has not yet received widespread approval for general use. It targets various neurological and cardiovascular receptors, highlighting its versatility and potential for treating multiple conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of procaine merethoxylline involves the combination of procaine and merethoxylline through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the formation of ester and amide bonds, which are crucial for the compound’s pharmacological activity .

Industrial Production Methods: Industrial production methods for this compound are still under development, as the compound is primarily in the clinical and preclinical research stages. The production process is likely to involve standard pharmaceutical manufacturing techniques, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

Types of Reactions: Procaine merethoxylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines .

Scientific Research Applications

Procaine merethoxylline has a wide range of scientific research applications, including:

Mechanism of Action

Procaine merethoxylline functions through a multifaceted mechanism of action:

    Procaine Component: Inhibits sodium channels on the neuronal membrane, preventing the generation and propagation of action potentials, thereby providing local anesthesia and pain relief.

    Merethoxylline Component: Acts as an adenosine receptor antagonist, specifically targeting A1 and A2A receptors.

Comparison with Similar Compounds

Uniqueness of Procaine Merethoxylline: this compound is unique due to its dual-action mechanism, combining the local anesthetic effects of procaine with the adenosine antagonistic properties of merethoxylline. This combination offers both immediate pain relief and potential long-term modulation of pain signals and cardiovascular benefits, setting it apart from traditional anesthetics .

Properties

CAS No.

60064-28-0

Molecular Formula

C28H41HgN3O9

Molecular Weight

764.2 g/mol

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+);2-(diethylamino)ethyl 4-aminobenzoate;hydroxide

InChI

InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2/q;;+1;/p-1

InChI Key

XRCLWOYOVQUZLE-UHFFFAOYSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-]

Synonyms

[2-[[[2-(2-Methoxyethoxy)propyl]amino]carbonyl]phenoxy]-Acetic Acid Mercury Complex;  Mono[[3-[[2-(carboxylatomethoxy)benzoyl-κO]amino]-2-(2-methoxyethoxy)propyl-κC]hydroxymercurate(1-)] 4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester;  Mono[hydroxy[[

Origin of Product

United States

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